Isoidide dinitrate belongs to the class of organic compounds known as isosorbides, which are polycyclic compounds derived from sorbitol. It is synthesized through the nitration of isosorbide, resulting in a compound with the chemical formula and a molecular weight of approximately 236.14 g/mol. Isoidide dinitrate is categorized as a small molecule drug and has been extensively studied for its pharmacological properties.
Isoidide dinitrate can be synthesized through several methods, primarily involving the nitration of isosorbide. One common approach includes:
Technical details indicate that this synthesis can yield various derivatives depending on reaction conditions, such as temperature and concentration of reagents.
The molecular structure of isoindide dinitrate features two nitrate groups attached to an isosorbide backbone. The structural formula can be represented as follows:
The compound exhibits a crystalline structure, typically appearing as white or off-white crystals.
Isoidide dinitrate participates in various chemical reactions, particularly those involving its conversion to nitric oxide (NO), which is crucial for its pharmacological effects:
The mechanism by which isoindide dinitrate exerts its effects involves several key steps:
This mechanism underscores the compound's role in alleviating conditions related to inadequate blood flow.
Isoidide dinitrate exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations.
Isoidide dinitrate has diverse applications in medicine:
Furthermore, ongoing research explores additional therapeutic applications for isoindide dinitrate, including potential uses in other cardiovascular conditions.
Isosorbide dinitrate (ISDN) exerts its primary vasodilatory effects through the bioactivation to nitric oxide (NO), which serves as a critical signaling molecule in vascular regulation. Upon administration, ISDN undergoes enzymatic conversion to release NO, which diffuses into vascular smooth muscle cells. NO binds to the heme moiety of soluble guanylate cyclase (sGC), inducing a conformational change that activates the enzyme [1] [7]. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger [2] [9]. Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which phosphorylates multiple targets, including:
These molecular events culminate in smooth muscle relaxation, primarily through reduced intracellular calcium availability and decreased sensitivity of contractile apparatus to calcium [5] [9]. The vasodilation preferentially affects venous capacitance vessels, reducing cardiac preload and myocardial oxygen demand—a cornerstone of ISDN’s antianginal efficacy [1] [7].
Table 1: Key Steps in NO-Guanylate Cyclase-cGMP Signaling by ISDN
Step | Molecular Event | Physiological Consequence |
---|---|---|
Bioactivation | ISDN → NO metabolites | NO release |
sGC Activation | NO binding to sGC heme ↑ cGMP synthesis (100-200% baseline) | |
PKG Activation | cGMP-dependent kinase phosphorylation | Target protein regulation |
Downstream Effects | MLCP activation; IP3 receptor inhibition | Vasodilation (↓ vascular resistance 20-30%) |
The efficacy of ISDN metabolites exhibits stereoselective properties due to differential interactions with sGC. Isosorbide mononitrate (ISMN), the major active metabolite of ISDN, exists as two enantiomers: 5-ISMN (pharmacologically active) and 2-ISMN (less active) [4]. The 5-ISMN enantiomer demonstrates superior binding affinity to the sGC heme domain, attributed to its spatial configuration that optimizes hydrogen bonding with histidine residues in the sGC β-subunit [4] [8]. This enantioselectivity translates to functional differences:
ISDN requires enzymatic biotransformation to liberate NO, primarily mediated by hepatic cytochrome P450 (CYP) enzymes and mitochondrial aldehyde dehydrogenase (ALDH2). CYP3A4 and CYP2C9 catalyze the denitration cascade:
Enzyme System | Location | Primary Reaction | Relative Contribution (%) |
---|---|---|---|
Cytochrome P450 (CYP3A4) | Hepatic microsomes | O-denitration (ISDN → 5-ISMN) | 60-70% |
Aldehyde dehydrogenase (ALDH2) | Mitochondria | Denitration of mononitrates | 20-30% |
Xanthine oxidoreductase | Vascular endothelium | Reduction of nitrites → NO | <10% |
Notably, vascular bioactivation occurs via endothelial xanthine oxidoreductase, explaining ISDN’s activity despite hepatic first-pass metabolism [5]. Enzyme polymorphisms (e.g., ALDH2*2) may impair NO generation, contributing to interindividual variability in drug response [8].
ISDN’s vasodilatory effects are mediated through multimodal calcium modulation in vascular smooth muscle cells (VSMCs). The cGMP/PKG pathway regulates calcium homeostasis via:1. Inhibition of voltage-gated calcium channels (VGCCs):- PKG phosphorylates L-type Ca²⁺ channels (Cav1.2), reducing open-state probability by 40-60% [7] [10]- Suppressed Ca²⁺ influx (↓ 50-100 nM cytosolic [Ca²⁺]) [10]2. Enhanced sarcoplasmic reticulum (SR) Ca²⁺ uptake:- PKG phosphorylates phospholamban → Activates SERCA pumps- Accelerated Ca²⁺ sequestration into SR (↑ uptake rate 2-fold) [5] [10]3. Inhibition of IP3-mediated Ca²⁺ release:- cGMP-dependent suppression of IP3 receptor sensitivity- Reduced Ca²⁺ efflux from SR stores [3] [10]Electrophysiological studies demonstrate ISDN metabolites decrease peak Ba²⁺ current (a Ca²⁺ surrogate) by 45% at +10 mV in VSMCs, confirming VGCC blockade [10]. Simultaneously, NO promotes hyperpolarization via calcium-activated potassium (KCa) channel activation, further diminishing voltage-dependent Ca²⁺ entry [5].
Beyond vasodilation, ISDN-derived NO exerts antiplatelet effects through cGMP-dependent mechanisms. NO diffusion into platelets activates sGC, elevating intraplatelet cGMP by 3-5 fold within 2 minutes [6] [10]. cGMP activates PKG-I in platelets, which:
Table 3: cGMP-Mediated Platelet Inhibition Mechanisms
Target | Effect of cGMP/PKG | Functional Consequence |
---|---|---|
VASP (Ser239) | ↑ Phosphorylation (3-4 fold) | Inhibits GPIIb/IIIa activation |
IP3 Receptor | ↓ Sensitivity to agonists | Reduces Ca²⁺ release from DTS |
TRPC6 Channels | ↓ Membrane expression | Suppresses store-operated Ca²⁺ entry |
PDE3A | ↑ Competitive inhibition of cAMP hydrolysis | Augments cAMP-mediated antiaggregatory effects |
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9